molecular formula C19H24N2OS B129777 Tisercin CAS No. 851-68-3

Tisercin

Cat. No. B129777
CAS RN: 851-68-3
M. Wt: 328.5 g/mol
InChI Key: VRQVVMDWGGWHTJ-UHFFFAOYSA-N
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Description

Tisercin, also known as Levomepromazine, is a medication that affects the central nervous system . It is used to treat acute psychotic conditions with increased motor (somatic) and psychic activity, anxiety, as well as chronic psychosis (schizophrenia, chronic hallucinations) .

Scientific Research Applications

Pain-Allaying and Hypothermal Action

Tisercin has been studied for its pain-allaying and hypothermal effects. Research on rats demonstrated that Tisercin (1 mg/kg) maintains its analgesic and hypothermal actions even in conditions of disturbed homeostasis due to inflammation, though with reduced potency. This suggests a potential role for Tisercin in managing pain and body temperature regulation under stress or inflammatory conditions (Kravtsova & Milogradova, 1977).

Effect on Renin-Angiotensin System

In another study, Tisercin was found to influence the renin-angiotensin system. Administered at a dose of 30 mg/kg to male rats, Tisercin inhibited the activity of angiotensin-converting enzyme (ACE), enhanced renin activity, and elevated aldosterone levels in serum and lung cytosol. These findings indicate a potential application of Tisercin in modulating the renin-angiotensin system, which plays a crucial role in blood pressure regulation and electrolyte balance (Golikov et al., 1993).

Inactivation of Glucocorticoid Receptors

Tisercin has also been investigated for its effect on glucocorticoid receptors. In studies involving adrenalectomized and intact male rats, Tisercin (levomerpromazine) at certain concentrations led to the inactivation of specific type-II glucocorticoid receptors in liver cytosol. This discovery suggests possible implications of Tisercin in the modulation of glucocorticoid receptor activity, which could be relevant in conditions influenced by steroid hormones (Golikov, 1990).

Reactivity in Alcoholism and Addiction

Research involving patients with chronic alcoholism treated with Tisercin revealed changes in central neuronal effects and suggested that the efficacy of phenothiazines during the abstinence period might be linked with these observed changes. This indicates a potential application of Tisercin in managing certain aspects of alcoholism and addiction treatment (Piatnitskaia et al., 1983).

properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859045
Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tisercin

CAS RN

851-68-3, 60-99-1
Record name (±)-Methotrimeprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N,N,beta-trimethyl-10H-phenothiazine-10-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000851683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomepromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226516
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Record name 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.552
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
GN Kravtsova, GP Milogradova - Farmakologiia i Toksikologiia, 1977 - europepmc.org
Experiments with rats evidenced that the pain-allaying and hypothermal action of chlorpromazine and tisercin (5 and 1 mg/kg) remains intact with an upset homeostasis against the …
Number of citations: 2 europepmc.org
MV Komendantova… - Farmakologiia i …, 1971 - pubmed.ncbi.nlm.nih.gov
[Anti-inflammatory effect of aminazin and tisercin] [Anti-inflammatory effect of aminazin and tisercin] Farmakol Toksikol. May-Jun 1971;34(3):301-6. [Article in Russian] Authors MV …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
PP Golikov - Patologicheskaia Fiziologiia i Eksperimental'naia …, 1990 - europepmc.org
… ml/100 g of 2.5% tisercin solution. In model experiments and in … tisercin caused inactivation of specific type-II glucocorticoid receptors of liver cytosol. In model experiments only tisercin …
Number of citations: 2 europepmc.org
MS Khubutiya, VA Kolesnikov, AK Evseev… - Bull. Georg. Natl …, 2015 - science.org.ge
The psychotropic drugs amitriptyline, tisercin and carbamazepine were used as models for the investigation of the oxidizing activity of electrochemically synthesized sodium persulphate…
Number of citations: 3 science.org.ge
GI Melashchenko, IH Brovko - Врачебное дело, 1978 - elibrary.ru
Effect of tisercin on gastric secretion … EFFECT OF TISERCIN ON GASTRIC SECRETION …
Number of citations: 3 elibrary.ru
B AKh - Vrachebnoe Delo, 1978 - europepmc.org
[Use of tisercin in ulcer disease]. - Abstract - Europe PMC … [Use of tisercin in ulcer disease]. …
Number of citations: 3 europepmc.org
BA Somov, AV Khamaganova… - Sovetskaia …, 1974 - pubmed.ncbi.nlm.nih.gov
[Use of tisercin (levomepromazine) and teralene (alimemazine) in dermatological practice] [Use of tisercin (levomepromazine) and teralene (alimemazine) in dermatological practice] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
PP Golikov, AA Kladiev, N NIu… - Eksperimental'naia i …, 1993 - europepmc.org
Aminazine, 30 mg/kg, and tisercin, 30 mg/kg, were tested for their effects on the activities of angiotensin-converting enzyme (ACE), renin and the levels of aldosterone. Blood and lungs …
Number of citations: 2 europepmc.org
M Gheorghe, S Neagu-Sadoveanu… - Revista de Medicina …, 1985 - europepmc.org
[Clinico-humoral manifestations secondary to treatment with injectable Tisercin]. - Abstract - Europe PMC … [Clinico-humoral manifestations secondary to treatment with injectable …
Number of citations: 2 europepmc.org
E Mukhin, N Gutsu, C Matkowsky, E Keptea, E Radu… - Proceedings of the 6th …, 1977
Number of citations: 1

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